Methyl 4-(hydroxymethyl)-3-methoxybenzoate Methyl 4-(hydroxymethyl)-3-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 79236-96-7
VCID: VC5603835
InChI: InChI=1S/C10H12O4/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5,11H,6H2,1-2H3
SMILES: COC1=C(C=CC(=C1)C(=O)OC)CO
Molecular Formula: C10H12O4
Molecular Weight: 196.202

Methyl 4-(hydroxymethyl)-3-methoxybenzoate

CAS No.: 79236-96-7

Cat. No.: VC5603835

Molecular Formula: C10H12O4

Molecular Weight: 196.202

* For research use only. Not for human or veterinary use.

Methyl 4-(hydroxymethyl)-3-methoxybenzoate - 79236-96-7

Specification

CAS No. 79236-96-7
Molecular Formula C10H12O4
Molecular Weight 196.202
IUPAC Name methyl 4-(hydroxymethyl)-3-methoxybenzoate
Standard InChI InChI=1S/C10H12O4/c1-13-9-5-7(10(12)14-2)3-4-8(9)6-11/h3-5,11H,6H2,1-2H3
Standard InChI Key DQEZWNXDNYVFND-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=O)OC)CO

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of methyl 4-(hydroxymethyl)-3-methoxybenzoate is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol . The structure (Fig. 1) features:

  • A benzoate core with a methyl ester at the 1-position.

  • A methoxy group (-OCH₃) at the 3-position.

  • A hydroxymethyl group (-CH₂OH) at the 4-position.

Fig. 1: 2D structure of methyl 4-(hydroxymethyl)-3-methoxybenzoate.

Key Structural Identifiers:

  • SMILES: COC1=C(C=CC(=C1)C(=O)OC)CO

  • InChI Key: DQEZWNXDNYVFND-UHFFFAOYSA-N

  • Predicted Collision Cross Section (CCS): 140.5 Ų for [M+H]⁺ adduct .

Synthesis and Reaction Pathways

Primary Synthetic Route

The most documented synthesis involves the hydrolysis of methyl 4-(bromomethyl)-3-methoxybenzoate under basic conditions :

Reaction Conditions:

  • Substrate: Methyl 4-(bromomethyl)-3-methoxybenzoate (1 g, 3.9 mmol).

  • Reagents: Water, NaHCO₃ (3.5 g, 42 mmol), tetrabutylammonium bromide (0.2 g, 0.624 mmol).

  • Temperature: 70°C for 5 hours.

  • Yield: 52.3% .

Mechanism: Nucleophilic substitution (SN2) where bromide is replaced by a hydroxyl group.

Physicochemical Properties

¹H NMR (CDCl₃, 300 MHz):

  • δ 7.62 (dd, J = 11.7, 12.6 Hz, 1H, aromatic),

  • δ 7.57 (s, 1H, aromatic),

  • δ 7.46 (dd, J = 0.9, 4.5 Hz, 1H, aromatic),

  • δ 4.66 (s, 2H, -CH₂OH),

  • δ 3.85 (s, 3H, -OCH₃),

  • δ 3.90 (s, 3H, -COOCH₃) .

Mass Spectrometry (EI):

  • m/z: 196 [M]⁺, 150 ([M - CH₃OH]⁺) .

Applications and Biological Activity

Pharmaceutical Intermediate

The compound is a precursor in synthesizing kinase inhibitors like gefitinib, though one route was retracted due to reproducibility issues . Its hydroxymethyl group allows further functionalization, such as oxidation to carboxylic acids or etherification.

Antifeedant Properties

Hydroxy-methoxybenzoate derivatives exhibit antifeedant activity against pests like the pine weevil (Hylobius abietis) . While specific data for this compound is limited, structural analogs show EC₅₀ values < 1 mM in feeding deterrence assays .

SupplierPurityPrice (1g)
Ambeed, Inc.97%$55.20
CymitQuimica98%€186.00

Prices vary with scale (e.g., 5 g: $70.15; 25 g: $691.15) .

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